(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is an organic compound that features a bromothiophene ring and a fluoromethyl azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a bromothiophene derivative with a fluoromethyl azetidine precursor in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its structural features can be exploited to develop new therapeutic agents targeting specific biological pathways .
Industry
Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the azetidine ring can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
- (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone
- (4-Bromothiophen-2-yl)(3-(chloromethyl)azetidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-Bromothiophen-2-yl)(3-(fluoromethyl)azetidin-1-yl)methanone stands out due to the presence of both a bromothiophene ring and a fluoromethyl azetidine moiety.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c10-7-1-8(14-5-7)9(13)12-3-6(2-11)4-12/h1,5-6H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDBGVIFBIEOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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